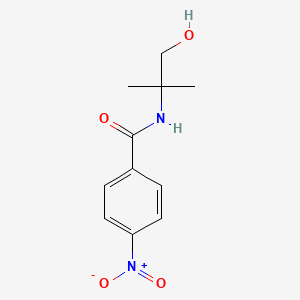

N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

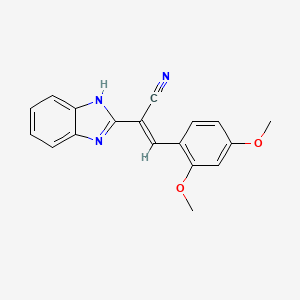

“N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide” is a chemical compound. It is important due to its possession of an N,O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .

Synthesis Analysis

The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), and its composition was confirmed by elemental analysis .Molecular Structure Analysis

The structure of the compound was determined and confirmed by X-ray analysis . The compound possesses an N,O-bidentate directing group, which is a structural motif potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis

The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This process is a powerful method for the transformation of inert C–H bonds into reactive ones .Applications De Recherche Scientifique

Drug Development and Pharmacology

N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide: has potential applications in drug development due to its structural characteristics. The presence of a nitro group and a benzamide moiety suggests that it could be used as a precursor or an intermediate in the synthesis of pharmaceutical compounds. The compound’s ability to act as a bidentate ligand might be exploited in metal-catalyzed reactions, which are often employed in the creation of complex organic molecules used in medicinal chemistry .

Environmental Chemistry

In environmental chemistry, SR-01000246079 could be studied for its degradation products and their environmental impact. Understanding how this compound and its derivatives break down under various conditions can provide insights into pollution control and the development of more eco-friendly synthetic pathways .

Analytical Chemistry

The compound’s potential for forming chelates with metals could be utilized in analytical chemistry. It might serve as a reagent or a component of sensors for detecting metal ions in samples, which is crucial in environmental monitoring and industrial process control .

Biochemistry Research

In biochemistry, the compound’s interactions with proteins and enzymes could be explored. The benzamide group, in particular, is known to interact with the active sites of certain enzymes, which could make this compound a useful tool in studying enzyme mechanisms or as a starting point for designing enzyme inhibitors .

Quantum Cascade Laser (QCL) Technology

While not directly related to the compound , QCL technology represents a cutting-edge area of scientific research with broad applications. QCLs are revolutionizing fields such as climate change research, healthcare, and defense. The compound could potentially be studied for its optical properties in the context of QCL technology, contributing to the development of new laser materials .

Mécanisme D'action

Propriétés

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-3-5-9(6-4-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJGCGMJTZVKNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5495055.png)

![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5495058.png)

![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5495066.png)

![ethyl 1-[3-(4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5495067.png)

![phenyl (4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5495077.png)

![3-(butylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495103.png)

![4-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5495110.png)

![1-cyano-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5495145.png)

![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5495154.png)